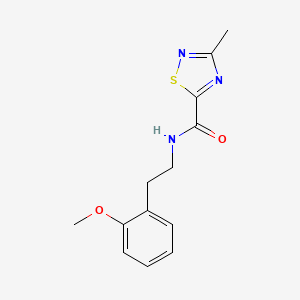
N-(2-methoxyphenethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-methoxyphenethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide” is a complex organic compound. It contains a thiadiazole ring, which is a type of heterocyclic compound containing nitrogen and sulfur atoms . The “2-methoxyphenethyl” part indicates a phenethyl structure (a benzene ring attached to an ethyl group) with a methoxy group (O-CH3) attached .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or experimental data, it’s difficult to provide a detailed analysis .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. These can include things like melting point, boiling point, solubility, and reactivity . Without specific data, it’s hard to provide an analysis of these properties for this compound.
Scientific Research Applications
Anticancer Activity
The compound has shown potential in anticancer drug discovery . Its structure allows for interaction with cancer cell lines, and it has been predicted to have cytotoxic activity potency against breast cancer through ERα inhibition . This suggests that it could be developed as an anticancer agent candidate.
Molecular Docking Studies
Molecular docking studies have indicated that the compound exhibits a more negative value of binding free energy than tamoxifen, a well-known breast cancer medication . This implies that it could be more effective in binding to and inhibiting the growth of cancer cells.
Computational Drug Development
The compound’s properties have been analyzed using computational approaches, including molecular docking and MD simulation . These methods help predict the efficacy of the compound as a drug candidate before it is synthesized and tested in the lab.
Neuroprotection
Research suggests that analogs of this compound may enhance O-GlcNAcylation on mitochondrial proteins, contributing to mitochondrial network homeostasis, cellular bioenergetics, and stress response in neuronal cells under ischemic-like conditions . This indicates potential applications in protecting neurons from damage due to lack of oxygen.
Mitochondrial Homeostasis
The compound’s analogs have been shown to improve mitochondrial homeostasis, which is crucial for maintaining the health and function of cells . This could have implications for diseases where mitochondrial dysfunction is a factor.
Cellular Bioenergetics
Enhancing O-GlcNAcylation on mitochondrial proteins with analogs of this compound contributes to the improvement of cellular bioenergetics . This is important for cells’ energy production and could be beneficial in conditions of metabolic stress.
Stress Response in Neuronal Cells
The compound’s analogs may play a role in the stress response of neuronal cells, particularly under conditions that mimic ischemia . This could lead to new treatments for stroke or other conditions where blood flow to the brain is compromised.
Inhibition of Mitochondrial Apoptosis Pathway
By blocking mitochondrial protein O-GlcNAcylation, the protective effects of the compound’s analogs can be antagonized . This suggests that the compound could be used to modulate the mitochondrial apoptosis pathway, which is involved in programmed cell death.
Mechanism of Action
Target of Action
A similar compound, n2-1,3-benzoxazol-2-yl-3-cyclohexyl-n-{2-[(4-methoxyphenyl)amino]ethyl}-l-alaninamide, targetsCathepsin S , a human enzyme .
Biochemical Pathways
N-substituted maleimides have been reported to affect the biosynthesis of chitin and β(1,3)glucan, components of the fungal cell wall .
Safety and Hazards
properties
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-3-methyl-1,2,4-thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-9-15-13(19-16-9)12(17)14-8-7-10-5-3-4-6-11(10)18-2/h3-6H,7-8H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZDKJIZBJKLEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)C(=O)NCCC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

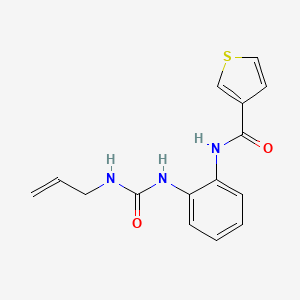
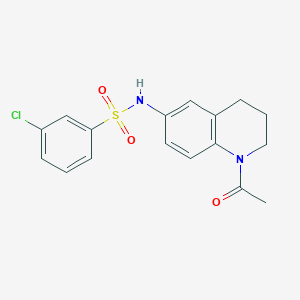
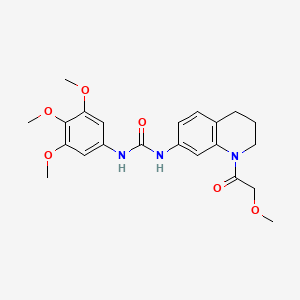
![3-chloro-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2896432.png)
![9-Methoxy-2-(4-methoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2896435.png)
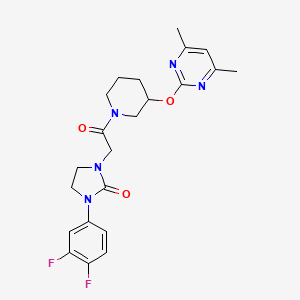
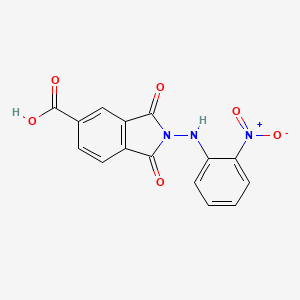
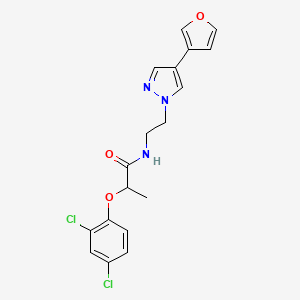


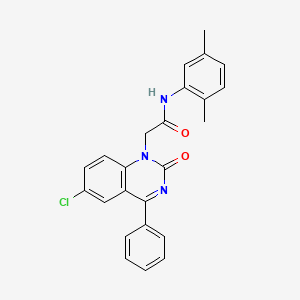
![(E)-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B2896445.png)
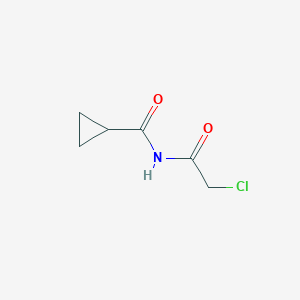
![8-(2-((4-methoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2896450.png)